
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as barbituric acid derivative and has a pyrimidine ring structure with a nitrophenyl and benzylidene substituent.
Mécanisme D'action
The mechanism of action of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that its biological activities are related to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported its ability to inhibit the growth of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of enzymes such as COX-2. In vivo studies have also demonstrated its antitumor and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various research areas. However, its limitations include its low solubility in water and potential toxicity, which may require the use of appropriate safety measures.
Orientations Futures
The potential applications of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various research areas suggest several future directions for further investigation. For instance, studies could focus on optimizing its synthesis method to improve its yield and purity. In medicinal chemistry, further research could explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, studies could investigate its potential as a precursor for the synthesis of new organic semiconducting materials with improved electronic properties. In agrochemicals, studies could explore its potential as a lead compound for the development of new herbicides and insecticides with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of 5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through different methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of barbituric acid with benzaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-benzylidene-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various scientific research areas, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agrochemicals, it has been reported to possess herbicidal and insecticidal properties. In materials science, it has been used as a precursor for the synthesis of organic semiconducting materials.
Propriétés
IUPAC Name |
(5E)-5-benzylidene-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c21-15-14(9-11-5-2-1-3-6-11)16(22)19(17(23)18-15)12-7-4-8-13(10-12)20(24)25/h1-10H,(H,18,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJFMMFZLFJSP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-benzylidene-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)
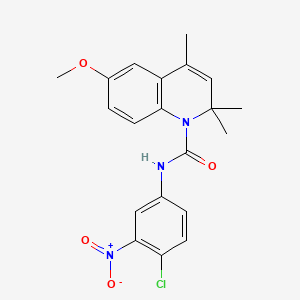
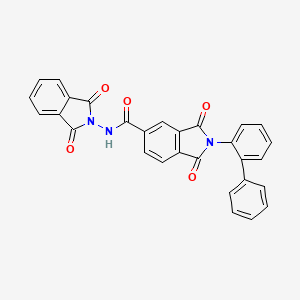
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
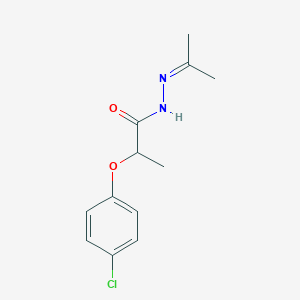
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)
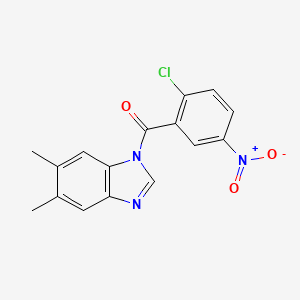
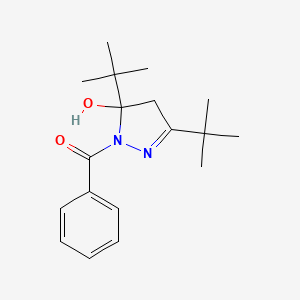
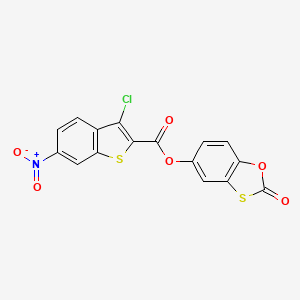
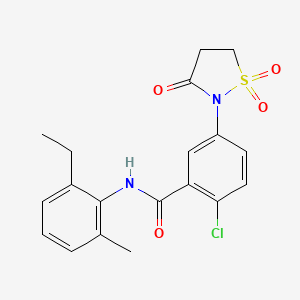
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)
![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)